molecular formula C9H3BrF3NO2 B1413246 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1805499-89-1

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid

Cat. No.: B1413246
CAS No.: 1805499-89-1
M. Wt: 294.02 g/mol
InChI Key: SBYRVXYRNXWVBA-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-trifluoromethylbenzonitrile, followed by a series of reactions to introduce the cyano and carboxylic acid groups. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation and Reduction: Products include amines or oxidized derivatives of benzoic acid.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is used in scientific research for:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-(trifluoromethyl)benzonitrile
  • 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano and a trifluoromethyl group makes it particularly valuable in the synthesis of complex molecules for pharmaceuticals and materials science .

Properties

IUPAC Name

2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-2-6(9(11,12)13)4(3-14)1-5(7)8(15)16/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRVXYRNXWVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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